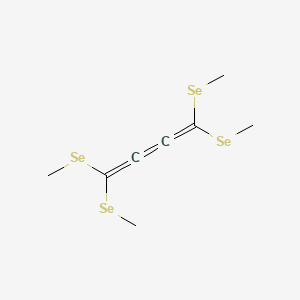
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- is a unique organic compound characterized by its butatriene backbone and four methylseleno groups attached at the 1,1 and 4,4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- typically involves the reaction of butatriene with methylselenol in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methylselenol. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to substitute the methylseleno groups.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Compounds with substituted functional groups in place of the methylseleno groups.
科学的研究の応用
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- involves its interaction with molecular targets through the selenium atoms. Selenium is known to participate in redox reactions, and the compound can act as a source of selenium in biological systems. The pathways involved include the formation of selenoproteins and the modulation of oxidative stress through the antioxidant properties of selenium.
類似化合物との比較
Similar Compounds
1,2,3-Butatriene: The parent compound without the methylseleno groups.
1,2,3-Butatriene, 1,1,4,4-tetrafluoro-: A similar compound with fluorine atoms instead of methylseleno groups.
1,2,3-Butatriene, 1,1,4,4-tetramethyl-: A compound with methyl groups instead of methylseleno groups.
Uniqueness
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s role in redox reactions and its biological significance make this compound particularly interesting for research in various fields.
特性
CAS番号 |
526208-97-9 |
|---|---|
分子式 |
C8H12Se4 |
分子量 |
424.1 g/mol |
InChI |
InChI=1S/C8H12Se4/c1-9-7(10-2)5-6-8(11-3)12-4/h1-4H3 |
InChIキー |
AVOFJKIRPHOGRM-UHFFFAOYSA-N |
正規SMILES |
C[Se]C(=C=C=C([Se]C)[Se]C)[Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


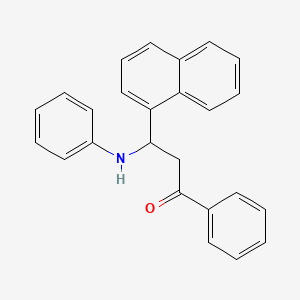
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
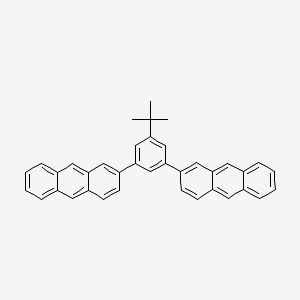
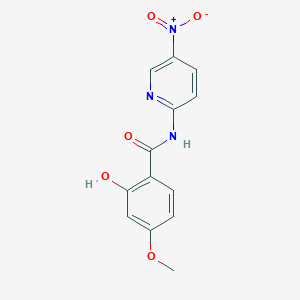

![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
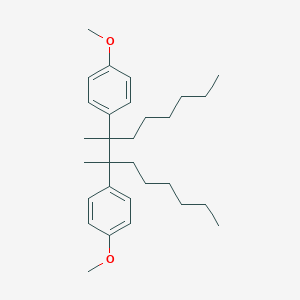

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
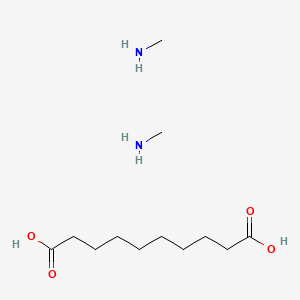
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
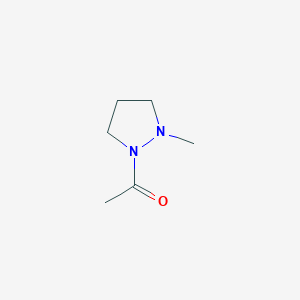
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
